p-Toluic acid-d3 p-Toluic acid-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16626641
InChI: InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
SMILES:
Molecular Formula: C8H8O2
Molecular Weight: 139.17 g/mol

p-Toluic acid-d3

CAS No.:

Cat. No.: VC16626641

Molecular Formula: C8H8O2

Molecular Weight: 139.17 g/mol

* For research use only. Not for human or veterinary use.

p-Toluic acid-d3 -

Specification

Molecular Formula C8H8O2
Molecular Weight 139.17 g/mol
IUPAC Name 4-(trideuteriomethyl)benzoic acid
Standard InChI InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
Standard InChI Key LPNBBFKOUUSUDB-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)O

Introduction

Structural and Chemical Properties of p-Toluic Acid-d3

Molecular Architecture

p-Toluic acid-d3 retains the core structure of p-toluic acid, comprising a benzoic acid moiety with a methyl group at the para position. The deuterium substitution occurs specifically at the methyl group (-CD₃), as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data . This modification minimally alters the compound’s physicochemical properties compared to its non-deuterated counterpart, ensuring compatibility with existing experimental protocols while providing distinct isotopic signatures for detection.

Table 1: Key Physicochemical Properties of p-Toluic Acid-d3

PropertyValue
Molecular FormulaC₈H₅D₃O₂
Molecular Weight327.23 g/mol
CAS Number19215-16-8
Purity>98%
Deuterium SubstitutionMethyl group (-CD₃)

Synthesis and Characterization

Synthetic Routes

Deuterated compounds like p-toluic acid-d3 are typically synthesized via acid-catalyzed exchange reactions or custom organic synthesis using deuterated precursors. In one approach, p-toluic acid undergoes hydrogen-deuterium exchange using deuterated sulfuric acid (D₂SO₄) or deuterium oxide (D₂O) under controlled conditions. Alternatively, direct synthesis from deuterated toluene derivatives via oxidation or carboxylation reactions offers higher isotopic purity . For example:

  • Deuteration of p-Toluic Acid:
    p-Toluic acid+D2OH2SO4p-Toluic acid-d3+H2O\text{p-Toluic acid} + D_2O \xrightarrow{H_2SO_4} \text{p-Toluic acid-d3} + H_2O
    This method ensures selective deuteration at the methyl group while preserving the carboxylic acid functionality.

  • Grignard Reaction with Deuterated Reagents:
    Reacting deuterated methylmagnesium bromide (CD₃MgBr) with bromobenzene derivatives followed by carboxylation yields p-toluic acid-d3 with >99% isotopic incorporation .

Analytical Validation

Advanced spectroscopic and chromatographic techniques confirm the structure and purity of p-toluic acid-d3:

  • NMR Spectroscopy: ¹H NMR spectra show the absence of protons at the methyl group (δ 2.3 ppm in non-deuterated p-toluic acid), replaced by a deuterium signal. ¹³C NMR corroborates the integrity of the aromatic ring and carboxylic group .

  • Mass Spectrometry: High-resolution MS (HRMS) displays a molecular ion peak at m/z 327.23, consistent with the deuterated formula. Fragmentation patterns align with theoretical predictions, confirming isotopic purity .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) resolves p-toluic acid-d3 from non-deuterated analogs, with a retention time shift of ~0.5 minutes due to increased hydrophobicity .

Applications in Pharmacological and Biochemical Research

Isotopic Labeling in Drug Metabolism Studies

The incorporation of deuterium in p-toluic acid-d3 enhances its utility as a stable isotope-labeled internal standard in quantitative bioanalysis. For instance, in pharmacokinetic studies, it enables precise quantification of p-toluic acid in biological matrices (e.g., plasma, urine) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This approach minimizes matrix effects and improves assay accuracy, particularly in tracing metabolic pathways involving aromatic acid derivatives.

ConditionStability Outcome
Ambient LightStable for 24 hours
40°C, Dry AirStable for 7 days
Aqueous SolutionGradual hydrolysis (>72 hours)

Future Directions and Research Gaps

Despite its established utility, several areas warrant further investigation:

  • Synthetic Optimization: Developing cost-effective deuteration methods to improve accessibility for large-scale studies.

  • Expanded Pharmacological Applications: Exploring its role in deuterated prodrug design to enhance metabolic stability and bioavailability.

  • Environmental Impact Studies: Assessing the ecological persistence of deuterated compounds in wastewater systems.

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